molecular formula C11H13N5 B1663842 Indanidine CAS No. 85392-79-6

Indanidine

Cat. No.: B1663842
CAS No.: 85392-79-6
M. Wt: 215.25 g/mol
InChI Key: PNHJTLDBYZVCGW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of indanidine involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 4,5-dihydro-1H-imidazole-2-amine with 2-methyl-2H-indazole-4-amine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Indanidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include .

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of .

    Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.

Scientific Research Applications

Indanidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Indanidine can be compared with other alpha-adrenergic agonists such as clonidine and methyldopa . Unlike clonidine, which can cross the blood-brain barrier and cause central nervous system effects, this compound’s action is more peripheral . Methyldopa, another similar compound, is also used for its hypotensive effects but has a different mechanism of action involving the conversion to alpha-methylnorepinephrine . This compound’s unique combination of α2-antagonist and α1-partial agonist properties distinguishes it from these compounds.

Similar Compounds

  • Clonidine
  • Methyldopa
  • Guanfacine

This compound’s unique properties and selective action make it a valuable compound for both research and potential therapeutic applications.

Properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-16-7-8-9(3-2-4-10(8)15-16)14-11-12-5-6-13-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHJTLDBYZVCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2NC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234602
Record name Indanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85392-79-6
Record name Indanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85392-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indanidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP564IFE34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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